molecular formula C9H11BrO B1272261 1-Bromo-4-methoxy-2,5-dimethylbenzene CAS No. 58106-25-5

1-Bromo-4-methoxy-2,5-dimethylbenzene

Cat. No.: B1272261
CAS No.: 58106-25-5
M. Wt: 215.09 g/mol
InChI Key: YSSZMKUHFOKNPD-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

1-Bromo-4-methoxy-2,5-dimethylbenzene is a synthetic compound that has been reported to stabilize the nf-e2-related factor . The nf-e2-related factor is a transcription factor that plays a crucial role in the cellular response to oxidative stress.

Mode of Action

It is known that the compound interacts with its target, the nf-e2-related factor, and stabilizes it . This stabilization likely involves the prevention of degradation of the nf-e2-related factor, allowing it to exert its effects more effectively.

Pharmacokinetics

Given its molecular weight of 21509 , it is likely that the compound is well-absorbed and distributed throughout the body

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methoxy-2,5-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2,5-dimethylbenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Depending on the nucleophile, products can include 4-methoxy-2,5-dimethylphenol, 4-methoxy-2,5-dimethylbenzonitrile, or 4-methoxy-2,5-dimethylaniline.

    Oxidation: Products can include 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.

    Reduction: The major product is 4-methoxy-2,5-dimethylbenzene.

Scientific Research Applications

1-Bromo-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

1-Bromo-4-methoxy-2,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2,5-dimethoxybenzene: This compound has two methoxy groups instead of one, which can affect its reactivity and applications.

    1-Bromo-4-methoxybenzene: This compound lacks the two methyl groups, which can influence its physical and chemical properties.

    4-Bromo-2,5-dimethylanisole: This compound has a similar structure but with different substituents, leading to variations in its reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

1-bromo-4-methoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSZMKUHFOKNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372910
Record name 4-Bromo-2,5-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58106-25-5
Record name 4-Bromo-2,5-dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-methoxy-2,5-dimethylbenzene
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Synthesis routes and methods I

Procedure details

A solution of NBS (306.9 g, 1.724 mol, 1.1 equiv) in DMF (850 mL) was treated dropwise with 2,5-dimethylanisole (4, 213.2 g, 220.9 mL, 1.567 mol) at 25° C. under N2. The reaction temperature was maintained under 60° C. during the addition of 2,5-dimethylanisole. The resulting reaction mixture was stirred at room temperature for an additional 1 h before being treated with H2O (2000 mL) and heptane (1000 mL). The two layers were separated and the aqueous layer was extracted with heptane (500 mL). The combined organic extracts were washed with H2O (4×800 mL), and saturated NaCl solution (500 mL), dried over MgSO4, and concentrated in vacuo. The crude product (5, 329.8 g, 336.9 g theoretical, 97.9%) was obtained as pale-yellow oil.
Name
Quantity
306.9 g
Type
reactant
Reaction Step One
Quantity
220.9 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
97.9%

Synthesis routes and methods II

Procedure details

Bromine (291.5 g, 1835 mmol) was added dropwise to a mixture of 2,5-dimethylanisole (250 g, 1835 mmol) and Fe powder (3.25 g) while stirring. The commencement of the reaction could be observed by means of the evolution of gas. The remaining bromine was then added dropwise over a period of 30-40 minutes at room temperature while cooling on a water bath. The reaction mixture was stirred further for about 4 hours. The solution was subsequently separated from the Fe powder, a little chloroform was added and the mixture was shaken with water, leading to the solution becoming lighter in color. After shaking with 50 ml of saturated aqueous Na2SO3 solution, the solution had become completely decolorized. It was shaken once more with dilute aqueous NaOH and twice with H2O and, after drying, the solvent was taken off. The crude product was fractionally distilled under reduced pressure.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (291.5 g, 1835 mmol) was added dropwise with stirring to an initially introduced mixture of 2,5-dimethylanisole (250 g, 1835 mmol) and Fe powder (3.25 g). The commencement of the reaction was evident from gas evolution. The remainder of the bromine was subsequently added dropwise over the course of 30-40 minutes at room temperature with water-bath cooling. The reaction mixture was stirred for about a further 4 hours. The Fe powder was subsequently separated off, a little chloroform was added to the solution, and the solution was washed by shaking with water, resulting in the solution becoming paler. After the solution had been shaken with 50 ml of saturated aqueous Na2SO3 solution, it had become completely colorless. The solution was shaken again with dilute aqueous NaOH and twice with H2O and dried, and the solvent was stripped off. The crude product was subjected to fractional distillation under reduced pressure.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
3.25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a three-neck flask, 60 g (4.4×10−1 mol) of 2,5-dimethylanisole was dissolved in 600 ml of CHCl3, and then cooled to 0° C. using ice bath. To the solution, 70.32 g (4.4×10−1 mol) of Br2 in 200 ml of CCl4 was added dropwise over 1 hour. While maintaining the reaction solution at 0° C., the reaction was left to stand for 7 hours. The reaction solution was washed 3 times with NaOH saturated solution and distilled under reduced pressure, to remove the solvent. The remaining liquid was vacuum-distilled, to produce the title compound in a liquid state. Yield: 89% (83.14 g).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
70.32 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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